

Structural Elucidation of (2-Bromo-6-fluorophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Bromo-6-fluorophenyl)methanol

Cat. No.: B591543

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Introduction

(2-Bromo-6-fluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features, including the presence of bromine and fluorine atoms on the phenyl ring, impart unique electronic properties and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the structural elucidation of (2-Bromo-6-fluorophenyl)methanol, detailing its synthesis, purification, and spectroscopic characterization. While a complete set of experimental spectroscopic data is not publicly available, this guide presents the known data and provides predicted values for the missing information, alongside a general workflow for the structural determination of novel small molecules.

Physicochemical Properties

The fundamental physicochemical properties of **(2-Bromo-6-fluorophenyl)methanol** are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value
CAS Number	261723-33-5
Molecular Formula	C ₇ H ₆ BrFO
Molecular Weight	205.03 g/mol
Appearance	White to yellow solid
Melting Point	40-60 °C
Boiling Point (Predicted)	256.7 ± 25.0 °C
Density (Predicted)	1.658 ± 0.06 g/cm ³

Synthesis and Purification

The most common laboratory synthesis of **(2-Bromo-6-fluorophenyl)methanol** involves the reduction of the corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde.

Experimental Protocol: Synthesis

Reaction: Reduction of 2-Bromo-6-fluorobenzaldehyde

Reagents and Materials:

- 2-Bromo-6-fluorobenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equivalent) in methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.0 - 1.2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.
- After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting aqueous residue, add ethyl acetate to extract the product.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(2-Bromo-6-fluorophenyl)methanol**.

Experimental Protocol: Purification

The crude product can be purified by column chromatography to obtain the pure alcohol.

Materials:

- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate
- TLC plates and developing chamber
- Glass column for chromatography

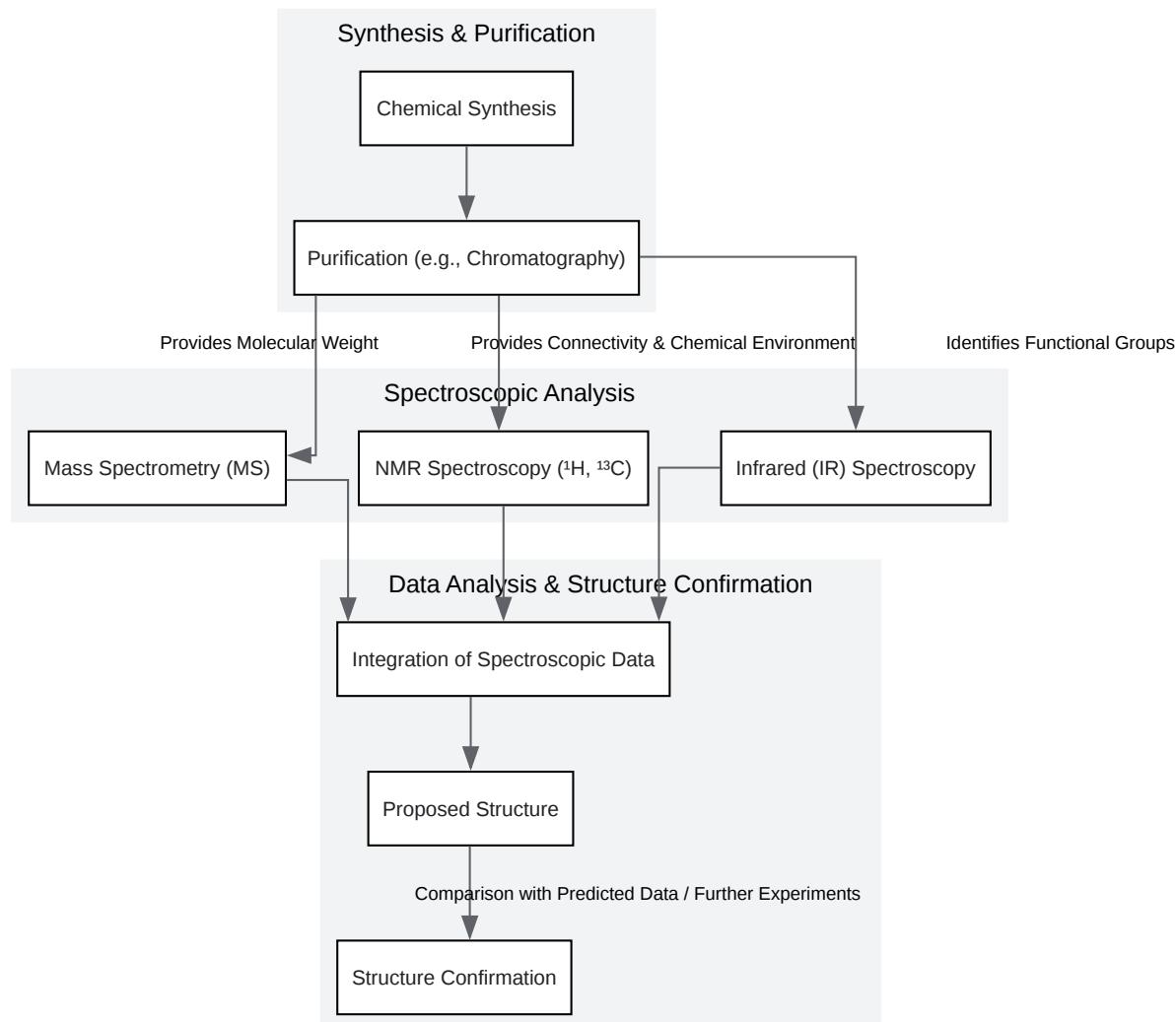
Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column.
- Dissolve the crude **(2-Bromo-6-fluorophenyl)methanol** in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **(2-Bromo-6-fluorophenyl)methanol**.

Structural Elucidation Workflow

The definitive identification of a chemical compound relies on a systematic workflow that integrates various analytical techniques. The following diagram illustrates a general process for the structural elucidation of a small molecule like **(2-Bromo-6-fluorophenyl)methanol**.

General Workflow for Structural Elucidation

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Caption: A logical workflow for the synthesis, purification, and structural elucidation of a small organic molecule.

Spectroscopic Data and Analysis

Spectroscopic analysis is paramount for the unambiguous determination of a molecule's structure. Below is a summary of the available and predicted spectroscopic data for **(2-Bromo-6-fluorophenyl)methanol**.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	d	1H	Ar-H
~7.18	m	1H	Ar-H
~7.07	t	1H	Ar-H
~4.86	s	2H	-CH ₂ OH
~2.0-3.0 (broad)	s	1H	-OH

Note: The ¹H NMR data is based on reported values. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. As experimental data is not readily available, the following are predicted chemical shifts.

Chemical Shift (δ) ppm	Assignment
~160-163 (d, $J \approx 245$ Hz)	C-F
~135-138	C-Br
~130-132	Ar-C
~128-130	Ar-CH
~125-127	Ar-CH
~115-117 (d, $J \approx 20$ Hz)	Ar-CH
~60-65	-CH ₂ OH

Disclaimer: These are predicted values and may differ from experimental results. The coupling constant (J) for the carbon attached to fluorine is an estimate.

Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **(2-Bromo-6-fluorophenyl)methanol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3600	Broad	O-H stretch (alcohol)
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2960	Medium	C-H stretch (aliphatic)
~1570-1600	Medium-Strong	C=C stretch (aromatic)
~1450-1480	Medium-Strong	C=C stretch (aromatic)
~1200-1250	Strong	C-F stretch
~1000-1050	Strong	C-O stretch (primary alcohol)
~550-650	Medium	C-Br stretch

Disclaimer: These are characteristic absorption ranges and the exact peak positions may vary.

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Interpretation
204/206	$[M]^+$ Molecular ion peak (presence of Br isotopes)
187/189	$[M-OH]^+$
125	$[M-Br-H_2O]^+$
95	$[C_6H_4F]^+$

Disclaimer: The fragmentation pattern is a prediction and the relative intensities of the peaks would be determined experimentally.

Conclusion

This technical guide has outlined the key aspects of the structural elucidation of **(2-Bromo-6-fluorophenyl)methanol**. While a complete experimental dataset is not publicly available, the provided information on its synthesis, purification, and known spectroscopic data, supplemented with predicted values, offers a solid foundation for researchers. The included general workflow for structural elucidation serves as a valuable roadmap for the characterization of this and other novel small molecules. Further experimental investigation is required to confirm the predicted spectroscopic data and to fully explore the chemical reactivity and potential applications of this compound in drug discovery and materials science.

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